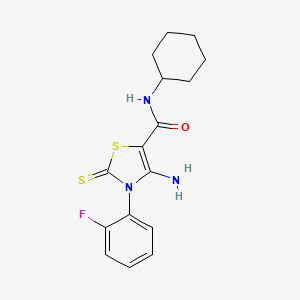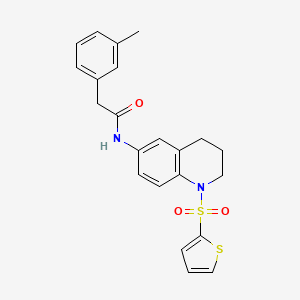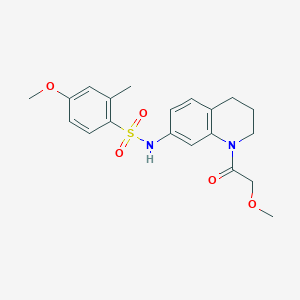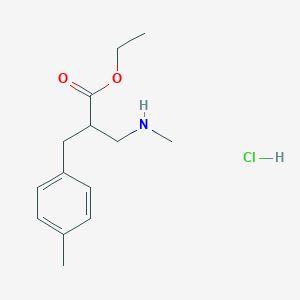![molecular formula C18H14ClN3OS B2882891 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 442532-02-7](/img/no-structure.png)
6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that has been of significant interest to the scientific community due to its potential applications in the field of drug development. This compound belongs to the class of quinazoline derivatives and has been found to exhibit various biological activities, including antitumor, antiviral, and antibacterial properties.
Wissenschaftliche Forschungsanwendungen
Role in Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body . The compound “6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one” could potentially be used in the synthesis of these indole derivatives.
Anti-Inflammatory Applications
The compound could potentially be used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) . NSAIDs are used to relieve pain and inflammation associated with various conditions, and the compound’s structure suggests it could have similar applications .
Inhibition of Aldosterone Synthase
The compound could potentially be used in the development of drugs that inhibit aldosterone synthase (CYP11B2), a promising novel mechanism to lower arterial blood pressure .
Cortisol Sparing CYP11B2 Inhibitor
The compound could potentially be used in the development of cortisol sparing CYP11B2 inhibitors . These inhibitors could help manage conditions related to cortisol overproduction, such as Cushing’s syndrome .
Anti-HIV Applications
The compound could potentially be used in the development of anti-HIV drugs . Its structure suggests it could interfere with the replication of the HIV virus .
Analgesic Applications
The compound could potentially be used in the development of analgesic drugs . These drugs are used to relieve pain, and the compound’s structure suggests it could have similar applications .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This broad-spectrum binding capability makes indole derivatives valuable in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to induce a range of biological changes.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives are generally influenced by their chemical structure, which can impact their bioavailability .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that the compound induces a variety of molecular and cellular changes .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 2-aminobenzonitrile with 3-indoleacetaldehyde to form 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzonitrile, which is then reacted with sulfur and sodium hydroxide to form the desired compound.", "Starting Materials": [ "2-aminobenzonitrile", "3-indoleacetaldehyde", "sulfur", "sodium hydroxide" ], "Reaction": [ "Step 1: React 2-aminobenzonitrile with 3-indoleacetaldehyde in the presence of a suitable solvent and a catalyst to form 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzonitrile.", "Step 2: React 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzonitrile with sulfur and sodium hydroxide in the presence of a suitable solvent to form the desired compound '6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one'." ] } | |
CAS-Nummer |
442532-02-7 |
Produktname |
6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Molekularformel |
C18H14ClN3OS |
Molekulargewicht |
355.84 |
IUPAC-Name |
6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H14ClN3OS/c19-12-5-6-16-14(9-12)17(23)22(18(24)21-16)8-7-11-10-20-15-4-2-1-3-13(11)15/h1-6,9-10,20H,7-8H2,(H,21,24) |
InChI-Schlüssel |
GOPMUSWHIVWLTR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C=CC(=C4)Cl)NC3=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[6-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2882812.png)
![1-(2,4-Dichlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2882814.png)


![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino benzoate](/img/structure/B2882818.png)


![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2882824.png)
![N-(4-fluorobenzyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2882825.png)
![N-(2,4-dimethylphenyl)-2-[3'-(4-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2882826.png)

![4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid](/img/structure/B2882828.png)